molecular formula C25H23N3O4S2 B12032345 Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618078-11-8

Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12032345
CAS No.: 618078-11-8
M. Wt: 493.6 g/mol
InChI Key: JSJHCPFHSKIJRZ-VZCXRCSSSA-N
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Description

Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 618078-11-8) is a synthetic heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Isobutyl ester group at position 6, influencing solubility and pharmacokinetics.
  • 1-methyl-2-oxoindolin-3-ylidene moiety at position 2, providing a planar conjugated system for intermolecular interactions .

This compound belongs to a broader class of thiazolo-pyrimidine derivatives, which are pharmacologically relevant due to their structural mimicry of purine bases and versatility in drug design .

Properties

CAS No.

618078-11-8

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-methylpropyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O4S2/c1-13(2)12-32-24(31)18-14(3)26-25-28(20(18)17-10-7-11-33-17)23(30)21(34-25)19-15-8-5-6-9-16(15)27(4)22(19)29/h5-11,13,20H,12H2,1-4H3/b21-19-

InChI Key

JSJHCPFHSKIJRZ-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, starting with the preparation of the indolinone and thiazolopyrimidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Ester Groups : Isobutyl (target) vs. ethyl/isopropyl (analogues) alters logP values and membrane permeability. Isobutyl’s branched structure may reduce crystallization tendencies compared to linear esters .
  • Aromatic Substituents: Thiophen-2-yl (target) vs. phenyl/fluorophenyl (analogues) modulates electronic properties.
  • Indolinone Modifications: 1-methylindolin-2-one (target) vs. allyl/propyl variants affects planarity and hydrogen-bonding capacity. Methyl substitution optimizes steric compatibility in enzyme active sites .

Physicochemical Properties

Crystallographic data for the target compound is unavailable, but analogues (e.g., –9) exhibit monoclinic crystal systems (space group P2₁/n) with unit cell volumes ~2300 ų. Key differences include:

  • Dihedral Angles : The fused thiazolo-pyrimidine ring in the ethyl derivative () forms an 80.94° angle with the benzene ring, whereas the target’s thiophene substituent likely reduces torsional strain due to smaller atomic radius .
  • Hydrogen Bonding : Analogues with methoxy groups () show C–H···O interactions, while the target’s thiophene may engage in weaker C–H···S interactions, impacting solubility .

Yield Comparison :

  • Target compound: Yield data unavailable.
  • Ethyl analogue (): 78% yield after recrystallization .
  • Fluorobenzylidene derivative (): ~70% yield, attributed to electron-deficient aldehydes accelerating cyclization .

Biological Activity

Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Indolinone moiety : This component is associated with various biological activities.
  • Thiazolopyrimidine core : Known for its role in pharmacological applications.
  • Thiophene ring : Enhances electronic properties and biological interactions.

Molecular Formula : C25H23N3O4S2
Molecular Weight : 519.6 g/mol
CAS Number : 618077-83-1

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Key mechanisms include:

  • Activation of Procaspase-3 : This leads to the initiation of the apoptotic pathway.
  • Targeting Apoptotic Pathways : The compound affects proteins such as BIM, BAX, Bcl-2, and p53, which are crucial in regulating apoptosis.

Biological Activities

Research indicates that Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits various biological activities:

Anticancer Properties

Studies have shown that this compound can induce cell death in various cancer cell lines. For example, it has demonstrated efficacy against:

Cancer Type Cell Line Effect Observed
Breast CancerMCF7Induction of apoptosis
Lung CancerA549Cell cycle arrest
Colon CancerHCT116Increased caspase activity

Antimicrobial Activity

Preliminary data suggests potential antimicrobial properties against several bacterial strains. The compound's structural features may enhance its interaction with microbial targets.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A recent study evaluated the effects of the compound on MCF7 breast cancer cells. Results indicated a significant increase in apoptotic cell populations after treatment with varying concentrations of the compound over 24 hours.
  • Antimicrobial Testing :
    • In vitro tests showed that the compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL.

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